
Gymnemic acid I
Übersicht
Beschreibung
Gymnemic Acid I is a natural compound found in the leaves of Gymnema sylvestre, a plant native to India and tropical regions of Asia. It is a triterpene glycoside, meaning it is composed of a triterpene backbone with one or more sugar molecules attached . This compound is known for its anti-sweet properties, making it an effective tool for managing sugar cravings and reducing overall sugar consumption .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gymnemic Acid I is typically extracted from the leaves of Gymnema sylvestre using solvent extraction methods. The most common solvents used are ethanol and methanol. For instance, one method involves homogenizing the leaves with 70% ethanol, followed by centrifugation and incubation at -20°C . Another method involves refluxing the compound with 50% methanol in 0.05 N sulfuric acid .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Modern techniques include the establishment of cell and organ cultures from Gymnema sylvestre, which can be scaled up using bioreactors . These methods help meet the high demand for this compound while preserving the natural plant resources.
Analyse Chemischer Reaktionen
Reaktionstypen: Gymneminsäure I durchläuft verschiedene chemische Reaktionen, darunter Glykosylierung, Oxidation und Hydroxylierung. Diese Reaktionen beinhalten Enzyme wie Glykosyltransferasen und Cytochrom-P450-abhängige Monooxygenasen .
Häufige Reagenzien und Bedingungen:
Glykosylierung: Beinhaltet typischerweise Glykosyltransferasen.
Oxidation: Beinhaltet oft Cytochrom-P450-Enzyme.
Hydroxylierung: Beinhaltet ebenfalls Cytochrom-P450-Enzyme.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Gymnemagenin und andere verwandte Metaboliten .
Wissenschaftliche Forschungsanwendungen
Gymneminsäure I hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung von Triterpenglykosiden verwendet.
Biologie: Wird für ihre Rolle bei Pflanzenabwehrmechanismen untersucht.
Medizin: Bekannt für ihre antidiabetischen Eigenschaften, stimuliert Gymneminsäure I die Freisetzung von Insulin aus Pankreaszellen, fördert die Glukoseaufnahme und senkt den Blutzuckerspiegel.
5. Wirkmechanismus
Gymneminsäure I übt ihre Wirkungen aus, indem sie mit Geschmacksrezeptoren auf der Zunge interagiert, insbesondere mit denen, die für die Erkennung von Süße verantwortlich sind. Durch die Bindung an diese Rezeptoren blockiert sie die Fähigkeit, Süße zu schmecken . Darüber hinaus hemmt sie die Aufnahme von Zuckermolekülen im Darm, wodurch der Blutzuckerspiegel und das Zuckerverlangen reduziert werden . Die Verbindung stimuliert auch die Freisetzung von Insulin aus Pankreaszellen, was die Glukoseaufnahme durch die Zellen fördert .
Ähnliche Verbindungen:
Hodulcin: Ein Dammaran-Typ-Triterpenglykosid aus den Blättern von Hovenia dulcis.
Lactisole: Natrium-2-(4-Methoxyphenoxy)propanoat.
Ziziphin: Ein Triterpenglykosid mit der chemischen Formel C51H80O18.
Einzigartigkeit: Gymneminsäure I ist einzigartig aufgrund ihrer starken Anti-Süß-Eigenschaften, die ausgeprägter sind als die anderer ähnlicher Verbindungen. Sie unterdrückt effektiv die Süße sowohl natürlicher als auch künstlicher Süßstoffe, was sie zu einem wertvollen Instrument zur Bekämpfung von Zuckergelüsten und zur Reduzierung des Zuckerkonsums macht .
Wirkmechanismus
Gymnemic Acid I exerts its effects by interacting with taste receptors on the tongue, specifically those responsible for detecting sweetness. By binding to these receptors, it blocks the ability to taste sweetness . Additionally, it inhibits the absorption of sugar molecules in the intestine, reducing blood sugar levels and sugar cravings . The compound also stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells .
Vergleich Mit ähnlichen Verbindungen
Hodulcine: A dammarane-type triterpene glycoside from the leaves of Hovenia dulcis.
Lactisole: Sodium 2-(4-methoxyphenoxy)propanoate.
Ziziphin: A triterpene glycoside with the chemical formula C51H80O18.
Uniqueness: Gymnemic Acid I is unique due to its potent anti-sweet properties, which are more pronounced than those of other similar compounds. It effectively suppresses the sweetness of both natural and artificial sweeteners, making it a valuable tool for managing sugar cravings and reducing sugar consumption .
Biologische Aktivität
Gymnemic acid I (GA I) is a bioactive compound derived from the leaves of Gymnema sylvestre, a plant traditionally used in Ayurvedic medicine for its potential antidiabetic properties. This article explores the biological activity of GA I, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Composition
Gymnemic acids are a group of triterpene glycosides, with GA I being one of the primary constituents. It is characterized by its unique molecular structure that allows it to interact with various biological targets, particularly in glucose metabolism and insulin regulation.
Pharmacological Properties
1. Antidiabetic Effects:
GA I has been extensively studied for its hypoglycemic effects. Research indicates that it stimulates insulin secretion from pancreatic β-cells and inhibits glucose absorption in the intestines. This dual action contributes to lowering blood sugar levels in diabetic models.
- Mechanism of Action:
2. β-Cell Regeneration:
Recent studies suggest that GA I promotes the regeneration of pancreatic β-cells, making it a candidate for treating type 1 diabetes. In animal models, GA I treatment led to increased expression of β-cell proliferation markers and improved islet architecture .
Case Studies and Experimental Data
A series of studies have elucidated the biological activities of GA I:
- Study on Diabetic Rats:
- Inhibition of SGLT1:
Data Tables
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,37+,39-,40-,41+,42+,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFSVJGWJQPWFS-ZXKKMYOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474619 | |
Record name | Gymnemic acid I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122168-40-5 | |
Record name | (3β,4α,16β,21β,22α)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl β-D-glucopyranosiduronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122168-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gymnemic acid I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122168405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gymnemic acid I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GYMNEMIC ACID I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N67JJ0K34T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary mechanisms by which Gymnemic acid I exhibits its antidiabetic effects?
A1: this compound (GA I) primarily exerts its antidiabetic effects through multiple pathways:
- Inhibition of Glucose Absorption: GA I demonstrates a moderate inhibitory effect on glucose absorption in the intestines. This effect is attributed to its ability to compete with glucose for binding sites, thereby reducing the amount of glucose entering the bloodstream. []
- Stimulation of Insulin Secretion: GA I promotes insulin release from pancreatic β-cells, particularly under high glucose conditions. This effect is thought to be mediated by its interaction with ion channels or other signaling molecules involved in insulin secretion. []
- Promotion of Autophagy: Research suggests that GA I can trigger autophagy in pancreatic β-cells, particularly under high glucose stress. This protective mechanism helps to remove damaged cellular components and improve β-cell survival, potentially preserving insulin production. []
- Inhibition of Protein Biosynthesis: GA I has been identified as a protein biosynthesis inhibitor, specifically targeting the ribosome complex. While this mechanism's role in its antidiabetic effect is not fully understood, it highlights the compound's multifaceted biological activity. []
Q2: How does this compound protect pancreatic β-cells from high glucose-induced damage?
A: Studies indicate that GA I protects β-cells from high glucose-induced apoptosis, primarily by promoting autophagy. [] By activating the mechanistic target of rapamycin (mTOR)-dependent autophagy pathway, GA I facilitates the degradation and recycling of damaged cellular components. This process helps to maintain cellular homeostasis and prevent apoptosis, thereby enhancing β-cell survival under high glucose stress. []
Q3: What is the role of computational chemistry in understanding this compound's activity?
A: Computational chemistry plays a crucial role in understanding GA I's activity, especially in the context of drug development. Molecular docking studies, for example, have been employed to predict the binding affinity of GA I and its analogs to target proteins like peroxisome proliferator-activated receptor gamma (PPARγ) and protein tyrosine phosphatase 1B (PTP 1B). [, ] These studies provide insights into the potential interactions of GA I with these targets and their implications for its antidiabetic activity.
Q4: Has there been any research on using nanotechnology to enhance the delivery of this compound?
A: Yes, recent research has explored using silver nanoparticles (AgNPs) synthesized using GA I as a potential approach to improve its therapeutic efficacy. [] The study demonstrated that GA I-mediated AgNPs exhibited enhanced anti-hyperglycemic activity in diabetic rats compared to GA I alone. This suggests that nanoformulations of GA I may offer improved bioavailability and therapeutic potential for treating type 2 diabetes. []
Q5: What are the limitations of current research on this compound, and what are potential future directions?
A5: While research on GA I shows promise, several limitations need to be addressed:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.